2-Amino-7-hydroxytetralin hydrobromide
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Overview
Description
2-Amino-7-hydroxytetralin hydrobromide is a chemical compound with the molecular formula C10H14BrNO. It is a derivative of tetralin, a bicyclic hydrocarbon, and is known for its applications in pharmaceutical research and development. This compound is particularly interesting due to its chiral properties and its ability to selectively bind to certain receptors in the brain, making it valuable in drug discovery and understanding neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxytetralin hydrobromide involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-hydroxytetralin hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert the compound into different derivatives.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-7-hydroxytetralin hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study receptor binding and signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects on neurological disorders.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-7-hydroxytetralin hydrobromide involves its ability to selectively bind to certain receptors in the brain. This binding can modulate neurotransmitter release and influence various signaling pathways. The compound’s chiral properties play a crucial role in its selective binding and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-hydroxytetralin
- 2-Amino-8-hydroxytetralin
- 2-Amino-7-methoxytetralin
Uniqueness
Compared to similar compounds, 2-Amino-7-hydroxytetralin hydrobromide is unique due to its specific binding affinity and selectivity for certain brain receptors. This makes it particularly valuable in neurological research and drug development.
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H |
InChI Key |
JEVIHIXTYLDDSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O.Br |
Origin of Product |
United States |
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